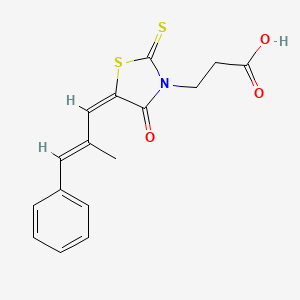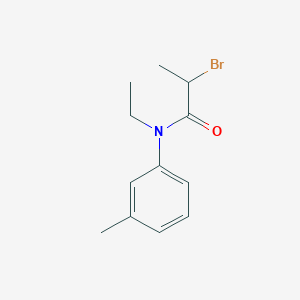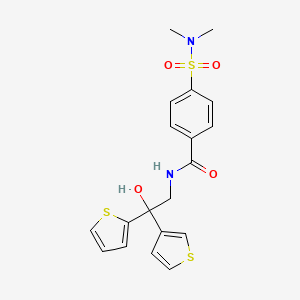methanone CAS No. 339019-98-6](/img/structure/B2682275.png)
[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use as a research tool in the field of neuroscience. This compound has been found to have a high affinity for the cannabinoid receptor CB1, which is located primarily in the brain and central nervous system. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Agents
The chemical compound 4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone has been explored for its potential in various scientific applications, including the synthesis of imaging agents for diseases like Parkinson's. A notable study involved the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. The process achieved high radiochemical yield and purity, indicating the compound's utility in developing diagnostic tools (Min Wang et al., 2017).
Heterocyclic Chemistry
The compound has also been a focus in the field of heterocyclic chemistry, where researchers have examined its isomorphous structures to understand the chlorine-methyl exchange rule. This research contributes to our understanding of molecular disorder and isomorphism, which are crucial for the development of new materials and drugs (V. Rajni Swamy et al., 2013).
Organic Synthesis
Its applications extend to organic synthesis, where it has been utilized in the simultaneous double C2/C3 functionalization of quinoline, showcasing a method for efficiently creating complex molecules with potential pharmacological activities (K. Belyaeva et al., 2018).
Anti-inflammatory and Anti-tumor Agents
The compound has been part of studies aiming to develop anti-inflammatory and anti-tumor agents. For instance, derivatives of this compound have shown potential as p38 MAP kinase inhibitors, offering a new approach to treating inflammation and possibly cancer (E. Ottosen et al., 2003).
Antimicrobial Agents
Furthermore, its derivatives have been evaluated for antimicrobial properties, contributing to the search for new antibiotics. This research highlights the compound's versatility and potential as a backbone for developing treatments against bacterial and fungal infections (B. Reddy & V. P. Reddy, 2016).
Eigenschaften
IUPAC Name |
[4-(4-methylbenzoyl)-1-phenylpyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-18-8-12-20(13-9-18)25(28)23-16-27(22-6-4-3-5-7-22)17-24(23)26(29)21-14-10-19(2)11-15-21/h3-15,23-24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXKKJAIPNYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
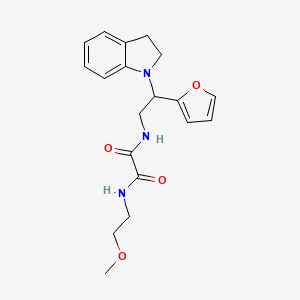
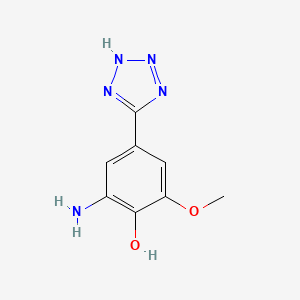
![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)

![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
